2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole
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Overview
Description
2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole, also known as MPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole is not fully understood. However, it has been suggested that 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole may exert its biological effects by inhibiting enzymes involved in cell division and DNA synthesis. It has also been proposed that 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole may interfere with the function of mitochondria, leading to cell death.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole has been reported to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole has been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It also exhibits a broad range of biological activities, making it a useful tool for studying various biological processes. However, 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole. One area of interest is the development of 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole-based fluorescent probes for the detection of metal ions. Another direction is the investigation of 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole as a potential treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole involves the reaction of 4-methylphenylhydrazine and 4-methylpiperazine with 1,3-dibromo-2-propanol in the presence of a base. The resulting product is then treated with sodium methoxide to form 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole. This method has been reported to yield 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole with high purity and yield.
Scientific Research Applications
2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor effects. It has also been reported to have potential applications in the treatment of Alzheimer's disease and as a radioprotective agent. Additionally, 2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-3-5-14(6-4-13)16-17-15(12-20-16)11-19-9-7-18(2)8-10-19/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLSNYOVAAHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole |
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